N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthraquinone core, which is a polycyclic aromatic hydrocarbon with two ketone groups at the 9 and 10 positions, and a benzamide moiety substituted with fluorine atoms at the 3 and 4 positions. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide typically involves the reaction of 1-aminoanthraquinone with 3,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1-aminoanthraquinone and 3,4-difluorobenzoyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane or chloroform, under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and solvents, along with stringent control of reaction parameters, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the ketone groups can lead to the formation of hydroquinone derivatives.
Substitution: The fluorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of substituted benzamides.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s potential antimicrobial properties make it a candidate for the development of new antibiotics.
Medicine: Its unique structure is investigated for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The anthraquinone core is known to intercalate with DNA, potentially disrupting replication and transcription processes, which could explain its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of fluorine atoms.
1-aminoanthraquinone: The precursor to the compound, lacking the benzamide moiety.
3,4-difluorobenzamide: Contains the benzamide moiety with fluorine substitutions but lacks the anthraquinone core.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-difluorobenzamide is unique due to the combination of the anthraquinone core and the difluorobenzamide moiety. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of fluorine atoms enhances its stability and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F2NO3/c22-15-9-8-11(10-16(15)23)21(27)24-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJDDFNRAKZHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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